8-bromooctanoyl Chloride
Description
Properties
CAS No. |
73674-09-6 |
|---|---|
Molecular Formula |
C8H14BrClO |
Molecular Weight |
241.55 g/mol |
IUPAC Name |
8-bromooctanoyl chloride |
InChI |
InChI=1S/C8H14BrClO/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2 |
InChI Key |
JHGJURXAOMDIBR-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)Cl)CCCBr |
Canonical SMILES |
C(CCCC(=O)Cl)CCCBr |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry
Synthesis of Polycations
8-Bromooctanoyl chloride is utilized in the synthesis of highly branched polycations. In one study, polyglycerol was reacted with this compound in N-methylpyrrolidone (NMP) to create polyelectrolytes with varying spacer lengths. The reaction was conducted at elevated temperatures (80°C) to achieve complete conversion with yields up to 90% . This method demonstrates the compound's utility in modifying polymer structures for enhanced functionality.
Functionalization of Cellulose
The compound is also employed in modifying cellulose derivatives, such as nano-cellulose. By facilitating the formation of cellulose esters, this compound enhances the properties of cellulose for applications in biocomposites and other materials . This modification is crucial for developing materials with specific mechanical and chemical properties.
Nanotechnology
Surface Modification of Nanomaterials
In nanotechnology, this compound is used to modify the surface of nanomaterials, such as nano-cellulose. This modification allows for improved compatibility with various polymers and enhances the overall performance of nanocomposites . The ability to tailor the surface characteristics of nanoparticles makes this compound valuable for developing advanced materials in electronics and biomedicine.
Medicinal Chemistry
Role in Drug Development
Research indicates that this compound can serve as a precursor for synthesizing bioactive compounds. For instance, it has been referenced in studies related to phosphodiesterase type IV (PDE4) inhibitors, which are important in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The compound's ability to form complex structures makes it a candidate for developing new therapeutic agents.
Case Studies
Comparison with Similar Compounds
This compound
Bromoacetyl Chloride
4-Bromobenzoyl Chloride
- Reactivity : The aromatic ring stabilizes the acyl chloride group, reducing aliphatic reactivity but enabling electrophilic aromatic substitutions.
- Applications : Introduces brominated benzoyl groups into aromatic or nucleophilic substrates, often in pharmaceutical intermediates .
Q & A
Q. What safety protocols are critical when handling 8-bromooctanoyl chloride in laboratory settings?
- Methodological Answer : Due to its corrosive nature, handle this compound under a fume hood with impervious gloves (nitrile or neoprene), tightly sealed goggles, and protective clothing . Immediate decontamination is required for spills: rinse skin with water/soap for ≥15 minutes and flush eyes with water for several minutes. Store in a locked, dry area away from incompatible substances (e.g., bases, oxidizers) . Always consult SDS for emergency procedures, including first-aid measures for inhalation or ingestion .
Q. What is the standard synthetic route for preparing this compound from precursor acids?
- Methodological Answer : React 8-bromooctanoic acid with thionyl chloride (SOCl₂) under reflux for 1 hour. Typical molar ratios use a slight excess of SOCl₂ (1.2–1.5 equivalents) to ensure complete conversion. Remove excess SOCl₂ via rotary evaporation under reduced pressure. The product is often obtained in quantitative yield (>95%) and used without further purification in subsequent reactions (e.g., amide coupling) . Note: Anhydrous conditions are critical to avoid hydrolysis to the carboxylic acid.
Q. How can researchers characterize the purity and identity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm structure: expect peaks for the bromoalkyl chain (δ ~1.2–1.8 ppm for CH₂ groups, δ ~3.4 ppm for Br-CH₂) and the carbonyl (δ ~170–180 ppm). FT-IR should show a strong C=O stretch at ~1800 cm⁻¹. Elemental analysis (C, H, Br, Cl) can validate stoichiometry . For purity, monitor by TLC (hexane:ethyl acetate, 9:1) or GC-MS (retention time comparison with standards).
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?
- Methodological Answer : Byproduct formation (e.g., diacyl sulfites) is linked to excess SOCl₂ or moisture. Optimize by:
Q. What analytical strategies resolve contradictions in reaction yields when using this compound in amide couplings?
- Methodological Answer : Yield discrepancies often arise from competing hydrolysis or incomplete activation. Troubleshoot using:
- In situ monitoring (e.g., FT-IR for acyl chloride consumption).
- Adjusting stoichiometry of coupling agents (e.g., 1.1 equivalents of Hünig’s base).
- Pre-activating the acyl chloride with DMF (catalytic) to enhance electrophilicity.
Compare results across solvents (THF vs. dichloromethane) and temperatures (0°C vs. RT) .
Q. How is this compound utilized in synthesizing functionalized biomaterials (e.g., self-assembled monolayers)?
- Methodological Answer : The bromide moiety enables nucleophilic substitution for surface functionalization. Example protocol:
- React this compound with thiol-terminated gold surfaces to form thioester linkages.
- Subsequent displacement of bromide with azide or amine groups introduces bioorthogonal handles.
Characterize monolayer formation via ellipsometry or RAIRS (Reflection Absorption IR) to confirm alkyl chain orientation .
Q. What methodologies validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store aliquots at –20°C, 4°C, and RT in sealed, argon-flushed vials.
- Monitor degradation (hydrolysis to 8-bromooctanoic acid) via ¹H NMR or HPLC at intervals (0, 7, 30 days).
Quantify decomposition rates using Arrhenius modeling to predict shelf life. Stabilizers like molecular sieves or desiccants can extend usability .
Q. How do researchers address discrepancies in reported physicochemical properties (e.g., logP) of this compound?
- Methodological Answer : Use standardized assays to resolve inconsistencies:
- LogP determination : Shake-flask method (octanol/water partitioning) with HPLC quantification.
- PSA (Polar Surface Area) : Calculate via computational tools (e.g., ChemAxon) and validate against crystallographic data.
Cross-reference with NIST databases for thermodynamic properties, ensuring experimental conditions (pH, temperature) match literature protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
